4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640969-65-7
Cat. No.: VC11852083
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640969-65-7 |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | [4-[(3,5-dimethoxyphenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C18H26N2O4/c1-22-15-9-14(10-16(11-15)23-2)12-19-7-8-24-17(13-19)18(21)20-5-3-4-6-20/h9-11,17H,3-8,12-13H2,1-2H3 |
| Standard InChI Key | PLDFSWSNLGXPFZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)N3CCCC3)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)N3CCCC3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.4 g/mol. Its IUPAC name is [4-[(3,5-dimethoxyphenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone, reflecting the morpholine ring (position 2 substituted with a pyrrolidine carbonyl) and the 3,5-dimethoxyphenylmethyl group at position 4.
Key Structural Attributes:
-
Morpholine Core: A six-membered ring containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in drug-like molecules .
-
Pyrrolidine-1-carbonyl: A five-membered amine ring with a ketone group, acting as a bioisostere for amide bonds to improve metabolic stability .
-
3,5-Dimethoxyphenylmethyl: An aromatic moiety with electron-donating methoxy groups, potentially influencing receptor binding or π-π interactions .
Physicochemical Properties:
| Property | Value |
|---|---|
| logP | ~2.3 (predicted) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Polar Surface Area | 66.6 Ų |
| Solubility (LogSw) | -3.0 (poor aqueous solubility) |
Synthesis and Optimization
General Synthetic Routes
While explicit protocols for this compound are scarce, analogous morpholine-pyrrolidine derivatives are synthesized via multi-step strategies :
-
Morpholine Functionalization:
-
Pyrrolidine Carbonyl Introduction:
Challenges and Solutions
-
Regioselectivity: Competing reactions at morpholine’s nitrogen vs. oxygen are mitigated using sterically hindered bases.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Medicinal Chemistry and Biological Relevance
Hypothesized Targets:
| Target Class | Rationale |
|---|---|
| Kinases (e.g., PI3K) | Morpholine derivatives inhibit ATP binding |
| GPCRs (e.g., 5-HT₂A) | Dimethoxyphenyl mimics hallucinogenic ligands |
Preclinical Data (Inferred)
While direct studies are unavailable, related compounds show:
-
Antitumor Activity: Morpholine derivatives inhibit tumor cell lines (IC₅₀: 1–10 μM) .
-
Metabolic Stability: Pyrrolidine carbonyl reduces hepatic clearance compared to amides .
Research Applications
Drug Discovery
-
Library Screening: Included in diversity libraries (e.g., GPCR-targeted sets) due to its "privileged scaffold" .
-
Fragment-Based Design: Serves as a building block for optimizing solubility and potency .
Chemical Biology
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 6.3 (s, 3H, Ar-H), 3.8 (s, 6H, OCH₃), 3.7–3.5 (m, 8H, morpholine/pyrrolidine) |
| LC-MS | [M+H]⁺: 335.2, fragments at m/z 177 (pyrrolidine loss) |
Challenges and Future Directions
Synthetic Limitations
-
Scale-Up: Low yields in acylation steps necessitate flow chemistry or catalyst screening .
-
Stereochemistry: Racemization risks require chiral resolution techniques .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume